molecular formula C23H28N2O5S2 B2556728 (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide CAS No. 864977-27-5

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide

Cat. No.: B2556728
CAS No.: 864977-27-5
M. Wt: 476.61
InChI Key: HREWPUHVNNRJDD-VHXPQNKSSA-N
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Description

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons and is often referred to as a 'chemosensor' for its role in detecting a wide range of exogenous irritants and endogenous inflammatory mediators. This compound acts by blocking the channel, thereby inhibiting calcium influx and neuronal depolarization in response to TRPA1 agonists such as allyl isothiocyanate (found in mustard oil) and inflammatory agents like 4-hydroxynonenal. Its primary research value lies in the pharmacological dissection of TRPA1's role in various pathophysiological conditions. Researchers utilize this antagonist in preclinical studies to investigate mechanisms underlying neuropathic and inflammatory pain , as well as its contribution to airway inflammation and asthma . By selectively inhibiting TRPA1, this tool compound allows scientists to elucidate the channel's specific functions in sensory transduction and to validate its potential as a therapeutic target for a range of disorders involving nociception and neurogenic inflammation.

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-3-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S2/c1-4-5-6-13-30-18-9-7-8-17(15-18)22(26)24-23-25(12-14-29-2)20-11-10-19(32(3,27)28)16-21(20)31-23/h7-11,15-16H,4-6,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREWPUHVNNRJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antitumor, anti-inflammatory, antimicrobial, and analgesic properties. This article explores the biological activity of this specific compound, focusing on its mechanisms, effects in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₃S
  • Molecular Weight : 357.45 g/mol

The compound features a benzothiazole core substituted with a methoxyethyl group and a pentyloxy group, which may influence its biological interactions.

Biological Activity Overview

Benzothiazole derivatives, including the compound , are known for several biological activities:

  • Antitumor Activity : Benzothiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : These compounds can modulate inflammatory pathways, potentially reducing cytokine production and inhibiting inflammatory cell migration.
  • Antimicrobial Properties : Some benzothiazole derivatives exhibit activity against a range of pathogens, including bacteria and fungi.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It could interact with cellular receptors that regulate growth and immune responses.
  • Oxidative Stress Modulation : The presence of the methylsulfonyl group may enhance the compound's ability to scavenge free radicals or modulate oxidative stress responses.

Research Findings and Case Studies

Recent studies have investigated various aspects of the biological activity of benzothiazole derivatives:

StudyFindings
Rana et al. (2007)Identified antitumor properties in benzothiazole derivatives through apoptosis induction in cancer cells.
Telvekar et al. (2012)Demonstrated anti-inflammatory effects by inhibiting TNF-alpha production in macrophages.
Saeed et al. (2010)Reported antimicrobial activity against Gram-positive and Gram-negative bacteria.

These studies highlight the potential of benzothiazole derivatives as therapeutic agents across multiple disease states.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

(a) (Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

This compound () shares the benzo[d]thiazole backbone and 2-methoxyethyl substituent but differs in two critical regions:

Position 6 : A sulfamoyl (-SO₂NH₂) group replaces the methylsulfonyl (-SO₂CH₃) group.

Benzamide Substituent : A methoxy (-OCH₃) group replaces the pentyloxy (-O(CH₂)₄CH₃) chain.

Impact of Modifications :

  • Sulfamoyl vs. Methylsulfonyl groups offer greater lipophilicity and resistance to enzymatic cleavage.
  • Methoxy vs. Pentyloxy : The pentyloxy chain increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility compared to methoxy.
(b) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

While simpler in structure, this compound shares the benzamide motif. Key differences include:

  • Absence of the benzo[d]thiazole ring.
  • Presence of a tertiary alcohol directing group (N,O-bidentate), which is absent in the target compound.

Functional Relevance : The benzo[d]thiazole core in the target compound likely confers rigidity and π-stacking capabilities, advantageous for interactions with aromatic residues in biological targets.

Spectroscopic and Analytical Comparisons

The target compound and its analogues are characterized using 1H NMR, 13C NMR, IR, and X-ray crystallography (). For example:

  • 1H NMR : The pentyloxy chain in the target compound would show distinct alkyl proton signals (δ 0.8–1.7 ppm), absent in the methoxy analogue.
  • 13C NMR : The methylsulfonyl group would resonate near δ 45–50 ppm, whereas sulfamoyl carbons appear upfield (δ 35–40 ppm) .

Table: Structural and Functional Comparison

Feature Target Compound (Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzamide N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Core Structure Benzo[d]thiazole Benzo[d]thiazole Benzamide
Position 6 Substituent Methylsulfonyl (-SO₂CH₃) Sulfamoyl (-SO₂NH₂) N/A
Alkoxy Chain Pentyloxy (-O(CH₂)₄CH₃) Methoxy (-OCH₃) N/A
Directed Functional Group None None N,O-bidentate tertiary alcohol
Potential Applications Enzyme inhibition, receptor modulation Similar to target compound Metal-catalyzed C–H functionalization

Q & A

Q. What spectroscopic methods are critical for confirming the Z-configuration and structural integrity of this compound?

The Z-configuration is confirmed via nuclear Overhauser effect (NOE) correlations in 2D NMR (e.g., NOESY), which identify spatial proximity between the 2-methoxyethyl substituent and the pentyloxybenzamide group. X-ray crystallography provides definitive proof of stereochemistry and bond geometry, as demonstrated in analogous benzothiazole derivatives . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups like sulfonyl and benzamide .

Q. What are the primary synthetic routes for this compound, and how are intermediates purified?

Synthesis typically involves sequential coupling reactions:

  • Step 1: Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with methylsulfonyl-substituted carbonyl intermediates under acidic conditions.
  • Step 2: Introduction of the 2-methoxyethyl group using nucleophilic substitution or Mitsunobu reactions.
  • Step 3: Condensation with 3-(pentyloxy)benzamide via Schiff base formation, stabilized by anhydrous solvents like THF or DMF. Intermediates are purified using column chromatography (hexane/ethyl acetate gradients) or recrystallization, with purity verified by TLC and HPLC (>95%) .

Q. How is the compound initially screened for biological activity, and what assays are prioritized?

Initial screening focuses on target engagement assays (e.g., fluorescence polarization for protein binding) and cell-based viability assays (MTT or ATP-luciferase in cancer lines). For STING agonist analogs, IFN-β ELISA or reporter gene assays (e.g., IRF3-luciferase) are used to assess immunomodulatory potential . Dose-response curves (IC₅₀/EC₅₀) and selectivity indices (e.g., vs. related kinases) are critical early metrics.

Advanced Research Questions

Q. How can researchers optimize the compound’s solubility without compromising bioactivity?

  • Strategy 1: Modify the pentyloxy group by introducing polar substituents (e.g., hydroxyl or tertiary amines) while maintaining lipophilicity for membrane penetration.
  • Strategy 2: Use prodrug approaches (e.g., esterification of the benzamide) to enhance aqueous solubility, with enzymatic cleavage in target tissues.
  • Validation: Solubility is quantified via shake-flask method (UV-Vis), and bioactivity is tested in parallel. Computational tools like COSMO-RS predict solubility-pharmacokinetic relationships .

Q. How to resolve discrepancies in reported biological activity across different assays?

Discrepancies may arise from:

  • Assay conditions: Differences in cell lines (e.g., HEK293 vs. primary macrophages) or buffer pH affecting compound stability.
  • Stereochemical impurities: Chiral HPLC or SFC ensures enantiomeric purity, as minor contaminants can antagonize activity.
  • Data normalization: Use internal controls (e.g., housekeeping genes in qPCR) and replicate experiments (n ≥ 3) to minimize variability. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .

Q. What computational modeling approaches are effective for studying its mechanism of action?

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses in STING or kinase targets, guided by crystallographic data from analogs .
  • MD simulations: GROMACS or AMBER assess conformational stability and ligand-protein interactions over 100+ ns trajectories.
  • QSAR modeling: Train models on substituent effects (e.g., Hammett σ values for electron-withdrawing groups) to prioritize synthetic targets .

Q. How to design structure-activity relationship (SAR) studies for analogs with improved metabolic stability?

  • Modify metabolically labile sites: Replace the methylsulfonyl group with bioisosteres (e.g., trifluoromethylsulfonyl) or cyclize into oxathiazinane rings.
  • In vitro metabolism: Incubate with liver microsomes (human/rodent) and monitor degradation via LC-MS. Identify metabolites (e.g., CYP450-mediated oxidation) and adjust substituents to block vulnerable sites .

Methodological Challenges

Q. What strategies mitigate compound degradation during long-term storage?

  • Storage conditions: Lyophilize and store at -80°C under argon. Use stabilizers (e.g., 1% BSA in PBS) for aqueous solutions.
  • Stability assays: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor purity via UPLC-MS. Identify degradation products (e.g., hydrolysis of the benzamide) and adjust formulation .

Q. How to optimize reaction yields for large-scale synthesis?

  • Design of Experiments (DoE): Use fractional factorial designs to test variables (temperature, catalyst loading, solvent ratios). For example, flow chemistry (e.g., microreactors) improves mixing and heat transfer in exothermic steps like thiazole cyclization .
  • Catalyst screening: Evaluate Pd/Cu-free alternatives (e.g., organocatalysts) for coupling steps to reduce metal contamination .

Q. What analytical techniques detect trace impurities in final products?

  • HPLC-DAD/ELSD: Detect non-UV-active impurities (e.g., alkyl sulfonates).
  • NMR spectroscopy: ¹³C NMR identifies regiochemical isomers; ¹H-¹⁵N HMBC confirms absence of unreacted amines.
  • ICP-MS: Quantify residual metals (e.g., Pd < 10 ppm) from catalytic steps .

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